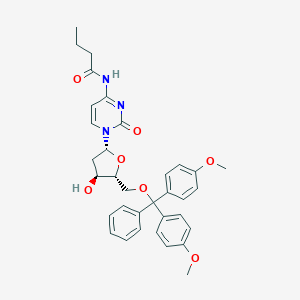
DMT-ibu-dC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-(4,4’-Dimethoxytrityl)-N4-isobutyryl-2’-deoxycytidine, commonly referred to as DMT-ibu-dC, is a modified nucleoside used in the synthesis of oligodeoxyribonucleotides. This compound is particularly significant in the field of nucleic acid chemistry due to its protective groups that facilitate the synthesis of DNA sequences .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-N4-isobutyryl-2’-deoxycytidine involves the protection of the nucleoside’s functional groups to prevent unwanted reactions during the synthesis process. The key steps include:
Protection of the 5’-hydroxyl group: This is achieved using the dimethoxytrityl (DMT) group.
Protection of the amino group at the 4-position: This is done using the isobutyryl (ibu) group.
The deprotection step is carried out at 65°C for 5 minutes to remove the protective groups and obtain the desired product .
Industrial Production Methods
In industrial settings, the synthesis of 5’-O-(4,4’-Dimethoxytrityl)-N4-isobutyryl-2’-deoxycytidine is automated using oligonucleotide synthesizers. These machines sequentially add nucleotides to a growing DNA chain, incorporating the protected nucleosides at each step. The process involves cycles of detritylation, coupling, capping, and oxidation .
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-(4,4’-Dimethoxytrityl)-N4-isobutyryl-2’-deoxycytidine undergoes several types of chemical reactions during its synthesis and application:
Oxidation: This reaction is part of the oligonucleotide synthesis cycle, converting phosphite triesters to phosphate triesters.
Substitution: The protective groups (DMT and ibu) are substituted with hydrogen atoms during the deprotection step.
Common Reagents and Conditions
Oxidation: Iodine in water or pyridine is commonly used.
Deprotection: Ammonium hydroxide or other mild bases are used to remove the protective groups.
Major Products Formed
The primary product formed from these reactions is the deprotected nucleoside, which can then be incorporated into DNA sequences for various applications .
Wissenschaftliche Forschungsanwendungen
5’-O-(4,4’-Dimethoxytrityl)-N4-isobutyryl-2’-deoxycytidine is widely used in scientific research, particularly in the synthesis of DNA oligonucleotides. These oligonucleotides are essential for:
Genetic research: Used in polymerase chain reactions (PCR) and sequencing.
Therapeutic applications: Development of antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing.
Diagnostic assays: Utilized in the creation of probes and primers for detecting genetic mutations
Wirkmechanismus
The mechanism of action of 5’-O-(4,4’-Dimethoxytrityl)-N4-isobutyryl-2’-deoxycytidine involves its incorporation into DNA sequences during synthesis. The protective groups prevent unwanted side reactions, ensuring the fidelity of the DNA sequence. Once incorporated, the protective groups are removed, allowing the nucleoside to participate in normal DNA functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)-N2-isobutyryl-2’-deoxyguanosine (DMT-ibu-dG): Similar in structure and used in DNA synthesis.
2’-Deoxypseudoisocytidine: Another nucleoside analogue used in DNA synthesis.
3’-DMT-2’-F-dG (iBu)-CE reverse phosphoramidite: Used for producing and modifying oligonucleotides.
Uniqueness
5’-O-(4,4’-Dimethoxytrityl)-N4-isobutyryl-2’-deoxycytidine is unique due to its specific protective groups that provide stability during synthesis and ensure high yield and purity of the final DNA product. Its use in automated synthesizers makes it highly efficient for large-scale production .
Eigenschaften
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37N3O7/c1-22(2)32(39)35-30-18-19-37(33(40)36-30)31-20-28(38)29(44-31)21-43-34(23-8-6-5-7-9-23,24-10-14-26(41-3)15-11-24)25-12-16-27(42-4)17-13-25/h5-19,22,28-29,31,38H,20-21H2,1-4H3,(H,35,36,39,40)/t28-,29+,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBSAMWXUKFNAH-ILJQZKEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100898-62-2 |
Source


|
| Record name | N4-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B33714.png)
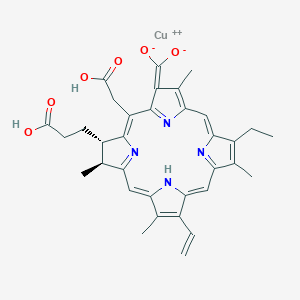

![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)
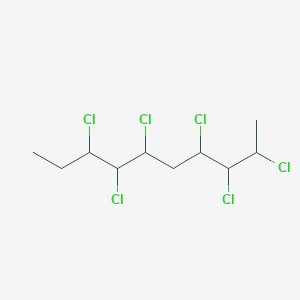

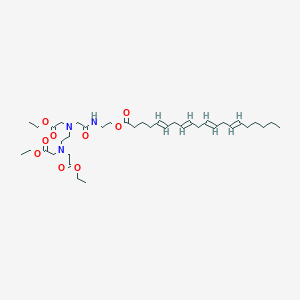
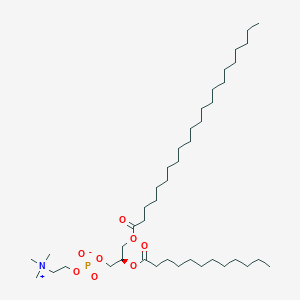

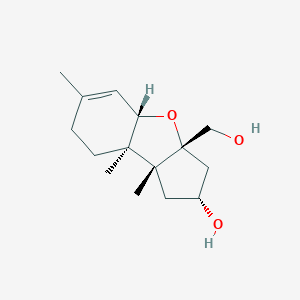
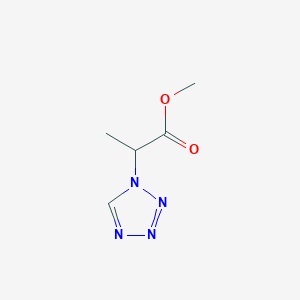

![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)

